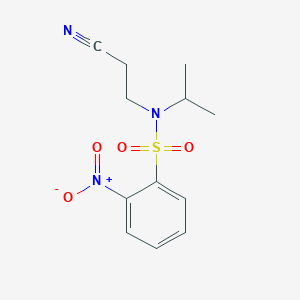![molecular formula C18H14N2O3 B11711229 N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)
N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4E)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes an oxazole ring and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4E)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4E)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-{4-[(4E)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(4E)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler compound with similar structural features.
N-(4-Methoxyphenyl)acetamide: Another related compound with a methoxy group.
Uniqueness
N-{4-[(4E)-5-OXO-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE is unique due to its specific oxazole ring structure and the presence of a phenylmethylidene group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-[4-[(4E)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)19-15-9-7-14(8-10-15)17-20-16(18(22)23-17)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b16-11+ |
InChI Key |
OSZQPHVESDBNIW-LFIBNONCSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3)/C(=O)O2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate](/img/structure/B11711173.png)

![Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)
![3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)

![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11711205.png)



![(2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11711230.png)



